molecular formula C8H14N2O5S B13793379 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate CAS No. 63696-50-4

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate

Cat. No.: B13793379
CAS No.: 63696-50-4
M. Wt: 250.27 g/mol
InChI Key: KCEHRODGUPCOOV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 4,4-dimethylimidazolidin-2,5-dione (hydantoin) core linked to an ethyl methanesulfonate (mesyl) group. Its molecular formula is C₉H₁₄N₂O₅S, with a calculated molecular weight of 278.29 g/mol. The methanesulfonate ester group enhances its reactivity as an alkylating agent, making it valuable in synthesizing derivatives for pharmaceuticals or agrochemicals .

Its mesyl group facilitates nucleophilic substitution reactions, a trait critical in modifying biomolecules .

Properties

CAS No.

63696-50-4

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate

InChI

InChI=1S/C8H14N2O5S/c1-8(2)6(11)10(7(12)9-8)4-5-15-16(3,13)14/h4-5H2,1-3H3,(H,9,12)

InChI Key

KCEHRODGUPCOOV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCOS(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the 4,4-Dimethyl-2,5-dioxoimidazolidine Core

The hydantoin core is typically prepared via cyclization of suitable amino acid derivatives or urea derivatives. The 4,4-dimethyl substitution suggests starting from a precursor with geminal dimethyl groups at the 4-position.

  • One common route involves condensation of amino acids or amino acid esters bearing the 4,4-dimethyl substitution with urea or carbamoyl derivatives under heating conditions to form the imidazolidine-2,5-dione ring.
  • For example, 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propionic acid ethyl ester derivatives have been synthesized by reacting the corresponding amino acid esters with urea or related reagents, followed by cyclization under reflux in solvents like dioxane or ethanol.

Introduction of the 2-(Methanesulfonate)ethyl Side Chain

The key step is the alkylation of the hydantoin nitrogen (N1) with a 2-(methanesulfonate)ethyl moiety. This is typically achieved via nucleophilic substitution reactions:

  • Step 1: Preparation of 2-hydroxyethyl derivative
    The hydantoin nitrogen is first alkylated with 2-bromoethanol or 2-chloroethanol to introduce a 2-hydroxyethyl side chain.

  • Step 2: Conversion of Hydroxy to Methanesulfonate (Mesylate)
    The hydroxy group is then converted to the mesylate by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine, typically in anhydrous conditions and low temperature to avoid side reactions.

  • Alternatively, direct alkylation with 2-(methanesulfonate)ethyl halides can be performed if such reagents are available.

Representative Synthetic Procedure

A general synthetic sequence based on literature precedents is as follows:

Step Reagents & Conditions Description Yield & Notes
1 Starting hydantoin (4,4-dimethyl-2,5-dioxoimidazolidine) + 2-bromoethanol, base (e.g., potassium carbonate), solvent (DMF or THF), 60–85 °C, 24–72 h N-alkylation of hydantoin nitrogen with 2-hydroxyethyl group Moderate to good yield (50–70%) depending on conditions
2 Resulting 2-(hydroxyethyl)hydantoin + methanesulfonyl chloride, triethylamine, dichloromethane, 0–5 °C to room temperature, 2–4 h Conversion of hydroxy group to methanesulfonate ester High yield (80–95%), careful temperature control required to prevent decomposition
3 Purification by silica gel chromatography or recrystallization Isolate pure 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate Purity >95% by HPLC or NMR

Alternative Approaches and Notes

  • Direct Alkylation Using 2-(Methanesulfonate)ethyl Halides : If 2-(methanesulfonate)ethyl bromide or chloride is available, direct nucleophilic substitution on hydantoin nitrogen can be performed, but such reagents are less common and more reactive, requiring careful handling.

  • Use of Microwave Irradiation : Some protocols employ microwave-assisted heating to accelerate alkylation and cyclization steps, improving reaction times and yields.

  • Regioselectivity : Alkylation occurs selectively at the N1 nitrogen of the hydantoin ring, as confirmed by NMR and mass spectrometry characterization.

Reaction Scheme Summary

4,4-Dimethyl-2,5-dioxoimidazolidine + 2-bromoethanol
   → (N1-alkylation) → 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethanol
   → (Mesylation with methanesulfonyl chloride) →
this compound

Analytical and Purification Data

Summary Table of Preparation Methods

Method Step Reagents Conditions Outcome Reference
N1-Alkylation 2-Bromoethanol, base (K2CO3) DMF or THF, 60–85 °C, 24–72 h 2-(Hydroxyethyl)hydantoin intermediate
Mesylation Methanesulfonyl chloride, triethylamine DCM, 0–5 °C to RT, 2–4 h Target methanesulfonate ester
Purification Silica gel chromatography Gradient elution (e.g., DCM/MeOH) Pure compound (>95% purity)

Research Findings and Perspectives

  • The hydantoin core is a versatile scaffold in medicinal chemistry, and its functionalization with alkyl chains bearing leaving groups like mesylates enables further derivatization or conjugation reactions.

  • The mesylate group is a good leaving group, allowing this compound to serve as an intermediate for nucleophilic substitution reactions in synthesis.

  • The preparation methods emphasize mild conditions to preserve the integrity of the hydantoin ring, avoiding harsh reagents or excessive heating.

  • Literature reports confirm that the regioselective N1-alkylation and subsequent mesylation proceed with good yields and reproducibility, making the synthetic route practical for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is iodination, where the compound is treated with iodine monochloride (I–Cl) to produce 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine monochloride for iodination and various catalysts for cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings . These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.

Major Products: The major products formed from these reactions include iodinated derivatives and other functionalized imidazolidine-2,4-diones. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Biological Applications

The compound is primarily investigated for its biological activities, which include:

1. Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Research indicates that derivatives of sulfonamides, including those related to this compound, exhibit significant inhibitory effects on acetylcholinesterase. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .
  • α-Glucosidase Inhibition : Compounds containing similar structural motifs have shown promise as inhibitors of α-glucosidase, making them potential candidates for managing Type 2 diabetes mellitus .

2. Anticancer Activity

  • Studies have demonstrated that certain sulfonamide derivatives can induce cytotoxic effects in various cancer cell lines. The compound's ability to disrupt cellular processes makes it a candidate for further investigation in cancer therapeutics .
  • A recent study highlighted the synthesis of new sulfonamide derivatives designed as molecular hybrids that displayed significant anticancer activity against human cancer cell lines such as HCT-116 and MCF-7 .

Synthesis and Derivatives

The synthesis of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate typically involves reactions that modify the imidazolidine structure to enhance its biological activity. Various derivatives have been synthesized to explore their pharmacological potential.

Case Studies

Study Focus Findings
Study on Acetylcholinesterase InhibitorsEvaluated sulfonamide derivativesIdentified significant inhibition of enzyme activity, suggesting potential for Alzheimer's treatment
Anticancer Activity AssessmentTested cytotoxicity against cancer cell linesCompounds showed reduced cell viability at concentrations above 10 µM, indicating strong anticancer properties
α-Glucosidase Inhibition StudyInvestigated enzyme inhibitorsDemonstrated effective inhibition of α-glucosidase, relevant for diabetes management

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Functional Group Molecular Weight (g/mol) Primary Application
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate Imidazolidinone Methanesulfonate ester 278.29 Alkylating agent, synthesis intermediate
2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonamide Imidazolidinone Sulfonamide 221.23 Pharmaceutical intermediate
Metsulfuron-methyl Triazine-sulfonylurea Sulfonylurea 381.36 Herbicide (sulfonylurea class)
Ethyl 2-(2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenylimidazol-1-yl)acetate Imidazole Sulfonate ester 478.54 Anti-inflammatory/drug candidate

Key Observations :

  • Reactivity : The methanesulfonate group in the target compound is more reactive than sulfonamides (e.g., ) but less reactive than sulfonyl chlorides. This positions it as a moderate alkylating agent suitable for controlled derivatization.
  • Core Stability: The saturated imidazolidinone ring offers greater hydrolytic stability compared to unsaturated imidazole derivatives (e.g., ), which may oxidize under acidic conditions.
  • Solubility : The mesyl group improves solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to sulfonylureas (e.g., ), which are more water-soluble due to ionizable urea moieties.

Research Findings on Analogous Compounds

Imidazolidinone Sulfonamides
  • 2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonamide (CAS 5446-33-3) is used in synthesizing anticonvulsants and kinase inhibitors. Its sulfonamide group enables hydrogen bonding with biological targets, but its lower reactivity limits alkylation utility compared to the mesyl derivative .
Sulfonylurea Herbicides
  • Metsulfuron-methyl (CAS 74223-64-6) inhibits acetolactate synthase in plants.
Imidazole Sulfonate Derivatives
  • The ethyl 2-(2-[(4-fluorobenzyl)sulfonyl]-imidazolyl)acetate (CAS 339277-80-4) demonstrates anti-inflammatory activity in preclinical models. Its imidazole core allows π-stacking interactions with enzymes, a feature absent in the saturated imidazolidinone target compound .

Biological Activity

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound features a unique imidazolidine core, which is crucial for its biological properties. The structural formula can be represented as follows:

C9H15N2O5S\text{C}_9\text{H}_{15}\text{N}_2\text{O}_5\text{S}

The biological activity of this compound is primarily attributed to its interaction with cellular pathways. Research indicates that the compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific kinases and proteases, which are critical in various signaling cascades. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
AnticancerInhibits tumor growth
Anti-inflammatoryReduces cytokine production
Enzyme inhibitionBlocks specific kinases

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The mechanism was linked to the inhibition of the PI3K/Akt pathway.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound. Key findings include:

  • Bioavailability : Modifications to the compound's structure have been explored to enhance its bioavailability and reduce toxicity.
  • Synergistic Effects : Studies indicate that combining this compound with other therapeutic agents may produce synergistic effects, enhancing overall efficacy against cancer cells.

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